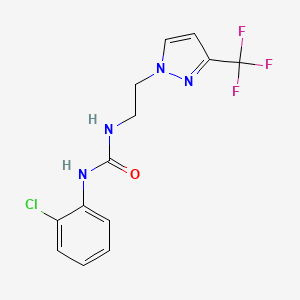

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the development and function of B cells, and its inhibition has been shown to be effective in treating various B cell-mediated diseases.

Scientific Research Applications

Antifungal and Antibacterial Activity

Compounds similar to "1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea" have been synthesized and evaluated for their antifungal and antibacterial properties. In one study, a series of derivatives were synthesized and exhibited significant antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Sujatha, Shilpa, & Gani, 2019).

Rheology and Morphology of Hydrogels

The ability of pyrazole derivatives to form hydrogels at specific pH levels has been studied, with findings indicating that the morphology and rheology of these gels can be adjusted by altering the anion identity. This property provides a novel way to tune the physical characteristics of hydrogels for various applications (Lloyd & Steed, 2011).

Potential Anticancer Agents

Another significant area of research involves the synthesis and evaluation of pyrazole compounds for their anticancer potential. Through various analyses, including docking studies, certain derivatives have been proposed as potential anticancer agents, highlighting the versatility of these compounds in medical research (Thomas et al., 2019).

Insecticidal Activity

Research into the insecticidal properties of urea derivatives, including those with chloro- and fluoro-substituted phenyl groups, has demonstrated that these compounds can interfere with cuticle deposition in insects, presenting a novel mode of action for pest control (Mulder & Gijswijt, 1973).

Corrosion Inhibition

Urea derivatives have also been evaluated for their corrosion inhibition performance on mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, providing insights into their potential applications in protecting metals from corrosion (Mistry et al., 2011).

properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N4O/c14-9-3-1-2-4-10(9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAAJAFRHDNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2965666.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)

![3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965679.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)